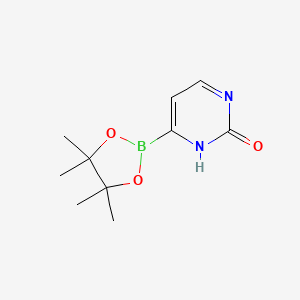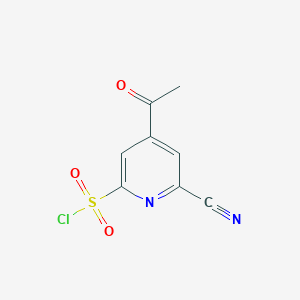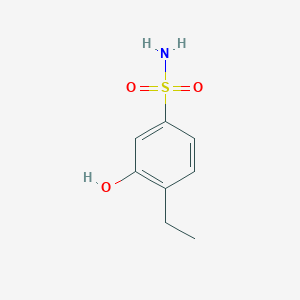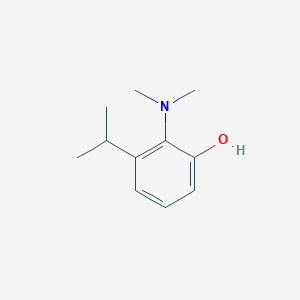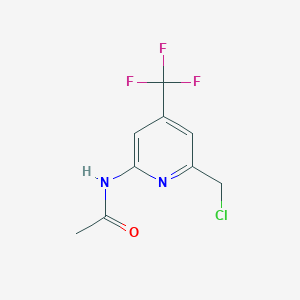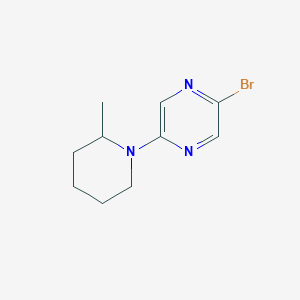
2-(Chloromethyl)-6-iodoisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-iodoisonicotinonitrile is a chemical compound that belongs to the class of halogenated isonicotinonitriles. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-iodoisonicotinonitrile typically involves the halogenation of isonicotinonitrile derivatives. One common method includes the reaction of 2-methylisonicotinonitrile with iodine monochloride (ICl) under controlled conditions to introduce the iodine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the process .
化学反应分析
Types of Reactions: 2-(Chloromethyl)-6-iodoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-iodoisonicotinonitrile .
科学研究应用
2-(Chloromethyl)-6-iodoisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-iodoisonicotinonitrile involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
2-Chloromethyl-4-methylquinazoline: Another halogenated heterocycle with similar reactivity.
2-Chloromethyl-1,3-dioxolane: A compound with a different ring structure but similar halogenation pattern.
属性
分子式 |
C7H4ClIN2 |
|---|---|
分子量 |
278.48 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-3-6-1-5(4-10)2-7(9)11-6/h1-2H,3H2 |
InChI 键 |
GFQUKMFYYUJKHK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CCl)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


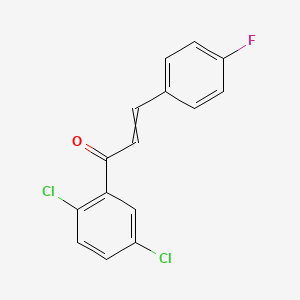
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

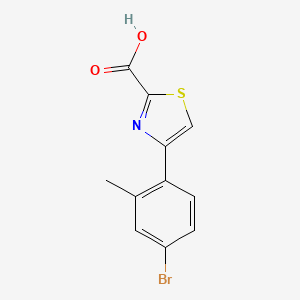
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)

